molecular formula C18H20FN3O4S2 B2869369 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 922454-28-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2869369
CAS No.: 922454-28-2
M. Wt: 425.49
InChI Key: SNACZRSNMKGRMC-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a central piperidine-4-carboxamide core linked to a 5-acetyl-4-methylthiazole moiety and a 4-fluorobenzenesulfonyl group. The thiazole ring, a heterocyclic scaffold, is functionalized with acetyl and methyl groups, which enhance lipophilicity and may influence target binding.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-11-16(12(2)23)27-18(20-11)21-17(24)13-7-9-22(10-8-13)28(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNACZRSNMKGRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring.

    Sulfonylation: Reaction of the thiazole derivative with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group.

    Piperidine Carboxamide Formation: Coupling the sulfonylated thiazole with piperidine-4-carboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthesis pathways, and hypothesized pharmacological profiles.

Thiazole-Containing Piperidine Carboxamides

  • Target Compound :

    • Thiazole substituents : 5-acetyl, 4-methyl.
    • Piperidine substituent : 4-fluorobenzenesulfonyl.
    • Key features : High lipophilicity (acetyl/methyl groups), strong electron-withdrawing sulfonyl group.
  • Analog 1 (): Structure: Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide. Thiazole substituents: 4-methyl, 2-(4-pyridinyl). Piperidine substituent: Varied amines (e.g., alkyl, aryl). Synthesis: Ethyl 2-bromoacetoacetate coupling followed by hydrolysis and amidation .
  • Analog 2 () :

    • Structure : N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide.
    • Thiazole substituents : Sulfanyl-linked tert-butyl oxazole.
    • Piperidine substituent : Unmodified.
    • Key differences : Bulky tert-butyl group may hinder membrane permeability but improve target specificity .

Hypothesized Impact: The target compound’s acetyl/methyl groups likely enhance passive diffusion compared to pyridinyl (Analog 1) or bulky tert-butyl (Analog 2) substituents. The 4-fluorobenzenesulfonyl group may confer stronger enzyme inhibition than non-sulfonylated analogs due to enhanced electrophilicity.

Piperidine-4-Carboxamides with Fluorinated Aromatic Groups

  • Target Compound :

    • Aromatic group : 4-fluorobenzenesulfonyl.
  • Analog 3 () :

    • Structure : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
    • Aromatic group : 4-fluorobenzyl.
    • Key differences : Benzyl vs. sulfonyl linkage; naphthalene substituent adds hydrophobicity.
    • Reported activity : SARS-CoV-2 inhibition (IC₅₀ ~50 nM) .
  • Analog 4 () :

    • Structure : 2-(2,2-dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide.
    • Aromatic group : 4-fluorophenylmethyl.
    • Key differences : Tricyclic sulfur-containing core; acetamide linkage.

Hypothesized Impact :
The target’s sulfonyl group may exhibit stronger binding to polar enzyme pockets (e.g., viral proteases) compared to benzyl or methyl groups in Analogs 3–3. However, bulkier substituents (e.g., naphthalene in Analog 3) might improve target engagement at the cost of solubility.

Thiazole-Benzamide Derivatives

  • Analog 5 (): Structure: Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide). Core: Benzamide (vs. piperidine-carboxamide). Thiazole substituents: 5-methyl. Reported activity: Purinoreceptor antagonist (P2X3 inhibition, IC₅₀ <10 nM) .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its bioactive properties. Its molecular formula is C15H13F3N2O2SC_{15}H_{13}F_{3}N_{2}O_{2}S, indicating the presence of fluorine and sulfur, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, disrupting normal cellular division processes.
  • Apoptosis Induction : It has been observed to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in malignant cells.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-70.28Cell cycle arrest at G2/M phase
HepG29.6Induction of apoptosis
Vero (normal)>100Selectivity towards cancer cells

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition with an IC50 value of 0.28 µM. The mechanism involved cell cycle arrest and increased apoptosis markers such as caspase 9 activation.
  • HepG2 Cell Line Analysis : Another study reported that the compound effectively inhibited HepG2 cells with an IC50 value of 9.6 µM, showing a selective effect over normal Vero cells.

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